Cgs 15943 - 104615-18-1

Cgs 15943

Catalog Number: EVT-263975
CAS Number: 104615-18-1
Molecular Formula: C13H8ClN5O
Molecular Weight: 285.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine, often referred to as CGS 15943 or CGS 15943A in the literature, is a heterocyclic organic compound with significant applications in pharmacological research. It serves as a valuable tool for investigating the adenosine receptor (AR) system due to its potent antagonist activity at various AR subtypes. [, , , , ]

Future Directions
  • Exploring allosteric modulation: Investigating allosteric modulators of ARs, potentially inspired by the effects of compounds like Brilliant Black BN, may offer novel therapeutic avenues. []
  • Understanding species-specific differences: Further research is needed to clarify the distinct pharmacological profiles of CGS 15943 and its derivatives across different species. [, ]

9-Chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine

  • Compound Description: This compound, often referred to by its code name CGS 15943, is a potent adenosine antagonist discovered during research into benzodiazepine receptor modulators . It exists as a resonance-stabilized hybrid with 9-chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine . In polar media, the amine form is favored .

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

  • Compound Description: This compound exhibits high affinity for the benzodiazepine (BZ) receptor with a binding affinity of 4 nM . It served as a starting point for investigating the structure-activity relationship of tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, known for their high affinity for the BZ receptor .

-Chloro-2-(2-fluorophenyl) [, , ]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228)

  • Compound Description: Identified as a potent BZ antagonist in rat models, this compound shows comparable activity to CGS 8216 from the pyrazolo[4,3-c]quinoline series .
  • Relevance: Similar to 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine, this compound possesses a chlorine atom at the 9-position and belongs to the [, , ]triazolo[1,5-c]quinazolin-5(6H)-one class, making it a close structural analog.

9-chloro-2-(2-furanyl)-5-[(phenylacetyl)amino][1,2,4]triazolo[1,5-c]quinazoline (MRS 1220)

  • Compound Description: This compound is a potent and selective human A3 adenosine receptor antagonist [, , ]. It served as a structural basis for developing a series of 1,2,4-triazolo[5,1-i]purine derivatives as potential A3 ligands .
Source and Classification

CGS 15943 was initially developed by the pharmaceutical company Ciba-Geigy (now part of Novartis) as part of research into adenosine receptor antagonists. Its primary classification falls under pharmacological agents that interact with the adenosine receptor family, specifically the A3 receptor subtype, which has implications in various physiological processes including inflammation and cancer progression.

Synthesis Analysis
  1. Formation of the triazole ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of chlorine at specific positions on the quinazoline moiety.
  3. Furan substitution: The furan group is incorporated into the structure to enhance receptor binding affinity.
  4. Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Detailed methodologies can vary, but one efficient approach has been documented in literature where starting materials are reacted under controlled conditions to yield CGS 15943 with high selectivity and yield .

Molecular Structure Analysis

CGS 15943 features a complex molecular structure characterized by:

  • Triazoloquinazoline core: This core structure is essential for its biological activity.
  • Substituents: The presence of a chlorine atom and a furan group enhances its binding affinity to adenosine receptors.
  • Molecular formula: C11H8ClN5O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

The three-dimensional conformation of CGS 15943 allows it to fit into the binding pocket of adenosine receptors effectively, which is critical for its antagonistic activity .

Chemical Reactions Analysis

CGS 15943 participates in several significant chemical reactions:

  1. Binding Interactions: As an adenosine receptor antagonist, it competes with endogenous adenosine for binding sites on A3 receptors.
  2. Inhibition Mechanisms: It inhibits downstream signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival. In vitro studies have shown that CGS 15943 effectively reduces phosphorylation levels of Akt, indicating its role in modulating cellular responses .
  3. Potential Degradation Pathways: Understanding the metabolic pathways that lead to the degradation of CGS 15943 is vital for assessing its pharmacokinetics and potential side effects.
Mechanism of Action

The mechanism of action of CGS 15943 primarily involves its role as an antagonist at adenosine receptors:

  • Adenosine Receptor Interaction: By binding to A3 receptors, CGS 15943 inhibits their activation by endogenous adenosine.
  • Downstream Effects: This inhibition leads to decreased activation of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Studies have demonstrated that treatment with CGS 15943 results in reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Kinase Profiling: In vitro assays reveal that CGS 15943 selectively inhibits the lipid kinase activity of p110γ (a class IB PI3K isoform) with an IC50 value of approximately 1.1 µM .
Physical and Chemical Properties Analysis

CGS 15943 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 245.67 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Reported melting points vary but are generally around 200–245 °C depending on purity and form .
  • Stability: Stability studies indicate that CGS 15943 remains stable under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
Applications

CGS 15943 has several promising applications in scientific research and potential therapeutic contexts:

  1. Cancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for developing novel anticancer therapies targeting specific signaling pathways involved in tumorigenesis .
  2. Neuroprotection: Studies suggest that CGS 15943 may have protective effects against neuronal injury, making it a candidate for treating neurodegenerative diseases or conditions associated with ischemia .
  3. Pharmacological Studies: As a selective adenosine receptor antagonist, it serves as an important tool for studying the physiological roles of adenosine receptors in various biological systems.
Pharmacological Characterization of Adenosine Receptor Antagonism

Structural Determinants of Non-Xanthine Adenosine Receptor Binding

CGS 15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) represents a breakthrough in adenosine receptor antagonism due to its non-xanthine heterocyclic structure. Its triazoloquinazoline core enables high-affinity receptor binding by mimicking the purine scaffold of adenosine while avoiding off-target effects associated with xanthines, such as phosphodiesterase inhibition [1] [10]. The furan ring at position 2 and chloro substituent at position 9 are critical for steric complementarity with adenosine receptor binding pockets. The primary amine at position 5 allows hydrogen bond formation with transmembrane domain residues, contributing to sub-nanomolar binding affinity [2]. Molecular modeling studies reveal that this configuration facilitates optimal interaction with key hydrophobic and hydrophilic regions of adenosine receptors, explaining its 100-fold greater affinity than early xanthine antagonists like theophylline [8] [10].

Table 1: Structural Features Enabling High-Affinity Binding

Structural ElementRole in Receptor InteractionConsequence of Modification
Triazoloquinazoline coreMimics adenosine's purine ringReduced activity in benzodiazepine analogs
Furan ring (position 2)Hydrophobic interactionsDecreased affinity in pyridine analogs
Primary amine (position 5)Hydrogen bonding with Asn254 (A₂ₐ)10-fold affinity loss in methylated analogs
Chloro substituent (position 9)Enhanced membrane permeabilityReduced bioavailability in unsubstituted analogs

Subtype Selectivity Profiling Across Adenosine Receptor Isoforms

CGS 15943 exhibits nanomolar affinity for all four adenosine receptor subtypes but demonstrates distinct selectivity patterns. In human receptors, its binding affinity ranks as A₂ₐ (Kᵢ = 3.5-4.2 nM) > A₁ (Kᵢ = 3.5-4.5 nM) > A₂в (Kᵢ = 16 nM) > A₃ (Kᵢ = 50-51 nM) when measured in transfected CHO cells [5] [6]. Notably, its A₂ₐ affinity is 28-fold higher than at A₃ receptors, providing functional selectivity for central nervous system applications. However, significant species differences exist: At rat A₃ receptors, affinity drops to Kᵢ > 10,000 nM, whereas human A₃ binding remains moderate (Kᵢ = 50 nM) [3]. Beyond adenosine receptors, CGS 15943 inhibits phosphoinositide 3-kinase (PI3K) isoforms, particularly p110γ (IC₅₀ = 1.1 µM), which contributes to its antiproliferative effects in cancer cells but represents an off-target effect therapeutically [4] [6].

Table 2: Adenosine Receptor Subtype Affinity Profile

Receptor SubtypeHuman Kᵢ (nM)Rat Kᵢ (nM)Selectivity Ratio (A₂ₐ/Other)
A₁3.5-4.56.4-211:1
A₂ₐ3.5-4.23.31:1 (reference)
A₂в16Not determined1:4.6
A₃50-51>10,0001:14 (human); >1:3,030 (rat)

Kinetic Binding Analyses: Radioligand Displacement and Affinity Constants

Radioligand binding studies using [³H]CGS 15943 in rat cortical membranes demonstrate saturable, high-affinity binding (Kd = 4 nM) to a single population of recognition sites with a Bmax of 1.5 pmol/mg protein [2]. Competition assays reveal complex binding kinetics: Adenosine agonists like N⁶-cyclopentyladenosine exhibit shallow displacement curves (Hill coefficients <1), best modeled by a two-site fit indicating recognition of both high- and low-affinity states of A₁ receptors. Conversely, antagonists like 8-phenyltheophylline produce steep, single-site competition curves [2] [7]. The addition of GTP (1 mM) right-shifts and steepens agonist competition curves but leaves antagonist binding unaffected, confirming CGS 15943's interaction with G protein-coupled receptor conformations. Schild analysis in functional assays yields pA₂ values of 10.8 in dog coronary arteries (A₂-mediated relaxation) and 7.4 in guinea pig atria (A₁-mediated negative inotropy), indicating greater potency at A₂ receptors [1] [8].

Table 3: Kinetic Binding Parameters of CGS 15943

Assay SystemParameterValueInterpretation
Rat cortical membranesKd for [³H]CGS 159434 nMHigh-affinity binding
Dog coronary artery (functional)pA₂ (vs. 2-chloroadenosine)10.8Sub-nanomolar A₂ antagonism
Guinea pig tracheapA₂ (vs. NECA)10.1Potent A₂в blockade
Rat cortex + GTPAgonist Ki shiftRightwardG protein coupling dependence

Comparative Efficacy Against Xanthine-Based Antagonists

CGS 15943 demonstrates superior potency and mechanistic specificity compared to xanthine antagonists. It inhibits 2-chloroadenosine-induced vasodepression in rats with an ID₅₀ of 0.024 mg/kg IV—approximately 100-fold more potent than theophylline [1] [10]. Behaviorally, CGS 15943 (0.1–10 mg/kg IP) stimulates locomotor activity in rats with 26-fold greater potency than caffeine, while fully blocking hypolocomotion induced by the adenosine analog NECA (pA₂ = 6.57) [8]. Crucially, caffeine-tolerant rats show cross-tolerance to CGS 15943, confirming shared adenosine-mediated mechanisms [8]. In discrimination studies, squirrel monkeys generalize CGS 15943's effects to six xanthines (e.g., theophylline, IBMX), but not to the peripherally restricted 8-p-sulfophenyltheophylline, indicating central A₂ₐ blockade as the common mechanism [9] [10]. Unlike xanthines, CGS 15943 lacks phosphodiesterase inhibition at therapeutic concentrations, reducing side effects like tachycardia [10].

Table 4: Comparative Pharmacology vs. Xanthine Antagonists

ParameterCGS 15943TheophyllineCaffeine
A₂ₐ Kᵢ (human, nM)3.5-4.28,000-10,00020,000-40,000
PDE inhibition IC₅₀>100 µM100-300 µM200-500 µM
Locomotor ED₅₀ (rat)0.5 mg/kg30 mg/kg35 mg/kg
Blood-brain barrier penetrationHighModerateHigh

Properties

CAS Number

104615-18-1

Product Name

Cgs 15943

IUPAC Name

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Molecular Formula

C13H8ClN5O

Molecular Weight

285.69 g/mol

InChI

InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16)

InChI Key

MSJODEOZODDVGW-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N

Solubility

Soluble in DMSO

Synonyms

9-chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
CGS 15943
CGS-15943A

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.